molecular formula C11H14N2O B14453337 3-(p-Aminophenyl)-3-ethyl-2-azetidinone CAS No. 73855-94-4

3-(p-Aminophenyl)-3-ethyl-2-azetidinone

Cat. No.: B14453337
CAS No.: 73855-94-4
M. Wt: 190.24 g/mol
InChI Key: BPBLZEBMRIKMPJ-UHFFFAOYSA-N
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Description

3-(p-Aminophenyl)-3-ethyl-2-azetidinone is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an aminophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-aminophenylacetic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(p-Aminophenyl)-3-ethyl-2-azetidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(p-Aminophenyl)-3-ethyl-2-azetidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The azetidinone ring may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Hydroxyphenyl)-3-ethyl-2-azetidinone: Similar structure but with a hydroxy group instead of an amino group.

    3-(p-Methoxyphenyl)-3-ethyl-2-azetidinone: Contains a methoxy group in place of the amino group.

    3-(p-Nitrophenyl)-3-ethyl-2-azetidinone: Features a nitro group instead of an amino group.

Uniqueness

3-(p-Aminophenyl)-3-ethyl-2-azetidinone is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.

Properties

CAS No.

73855-94-4

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-aminophenyl)-3-ethylazetidin-2-one

InChI

InChI=1S/C11H14N2O/c1-2-11(7-13-10(11)14)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,14)

InChI Key

BPBLZEBMRIKMPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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